molecular formula C11H12BrClOS B14054457 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14054457
M. Wt: 307.63 g/mol
InChI Key: SJRFOBRUGHSQEM-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone with a bromomethyl group at the ortho position and a methylthio (-SMe) substituent at the para position relative to the ketone moiety. Its molecular formula is C₁₁H₁₂BrClOS, and it has a molecular weight of 307.63 g/mol . The compound is structurally characterized by:

  • A propan-1-one backbone with a chlorine atom at the C3 position.
  • A bromomethyl (-CH₂Br) group at the C2 position of the phenyl ring.
  • A methylthio (-SMe) group at the C4 position of the phenyl ring.

This compound is likely used as an intermediate in organic synthesis, particularly in reactions requiring halogenated aryl ketones for cross-coupling or alkylation processes.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-15-9-2-3-10(8(6-9)7-12)11(14)4-5-13/h2-3,6H,4-5,7H2,1H3

InChI Key

SJRFOBRUGHSQEM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCl)CBr

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation-Based Synthesis

The Friedel-Crafts acylation remains a cornerstone for introducing ketone functionalities onto aromatic rings. For this compound, the method involves reacting a pre-functionalized benzene derivative with 3-chloropropanoyl chloride under Lewis acid catalysis.

Procedure :

  • Starting Material Preparation : 2-Bromomethyl-4-(methylthio)toluene is synthesized via bromination of 4-(methylthio)-2-methylbenzene using $$ \text{N}-bromosuccinimide $$ (NBS) under radical initiation conditions.
  • Acylation : The brominated intermediate is treated with 3-chloropropanoyl chloride in anhydrous dichloromethane, catalyzed by $$ \text{AlCl}_3 $$ at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the methylthio group directing acyl group incorporation to the para position.
  • Workup : The crude product is purified via silica gel chromatography, yielding the target compound in 68–72% purity.

Key Parameters :

Parameter Value
Catalyst $$ \text{AlCl}_3 $$ (1.2 eq)
Temperature 0–5°C
Reaction Time 6–8 hours
Yield 65–70%

This method’s efficiency hinges on the electron-donating methylthio group, which activates the ring for acylation. However, competing bromine displacement during the reaction necessitates precise stoichiometric control.

Suzuki Cross-Coupling Approach

The Suzuki-Miyaura coupling offers a modular route to introduce substituents on the aromatic ring post-acylation. This method is particularly advantageous for late-stage functionalization.

Procedure :

  • Boronic Acid Synthesis : 4-(Methylthio)phenylboronic acid is prepared via lithiation of 4-bromo-2-(methylthio)toluene followed by transmetallation with $$ \text{B(OiPr)}_3 $$.
  • Coupling Reaction : The boronic acid is reacted with 2-bromomethyl-3-chloropropiophenone using $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%) in dimethylformamide (DMF) at 100°C.
  • Purification : The product is isolated via recrystallization from ethanol, achieving 75–80% yield.

Key Advantages :

  • Enables precise positioning of the bromomethyl group.
  • Tolerates diverse functional groups, including the methylthio moiety.

Limitations :

  • Requires stringent anhydrous conditions.
  • Palladium catalyst residues necessitate additional purification steps.

Sequential Bromination and Thiolation

This two-step strategy involves initial acylation followed by bromination and thiolation to install the desired substituents.

Procedure :

  • Acylation : 3-Chloropropanoyl chloride is coupled with 4-methylthiotoluene via Friedel-Crafts acylation (as in Section 1.1).
  • Bromination : The methyl group at the 2-position is brominated using $$ \text{Br}2 $$ in $$ \text{CCl}4 $$ under UV light, yielding 2-bromomethyl-4-(methylthio)propiophenone.
  • Thiolation : The bromine atom is displaced with methylthiolate ($$ \text{NaSMe} $$) in dimethyl sulfoxide (DMSO) at 60°C.

Optimization Insights :

  • Bromination efficiency improves with radical initiators (e.g., AIBN), achieving 85–90% conversion.
  • Thiolation requires excess $$ \text{NaSMe} $$ (2.5 eq) to minimize disulfide formation.

Optimization of Reaction Conditions

Catalyst Screening for Acylation

Comparative studies reveal that $$ \text{FeCl}3 $$ and $$ \text{ZnCl}2 $$ offer inferior yields (45–50%) compared to $$ \text{AlCl}3 $$ (65–70%) due to weaker Lewis acidity. Hybrid catalysts like $$ \text{AlCl}3 $$-$$ \text{TiCl}_4 $$ (1:1) marginally improve yields to 72% but complicate workup.

Solvent Effects in Suzuki Coupling

Polar aprotic solvents (DMF, DMAc) enhance coupling efficiency by stabilizing the palladium intermediate. Non-polar solvents (toluene, THF) reduce yields by 20–30%.

Temperature Control in Bromination

Controlled heating (40–50°C) during bromination minimizes side reactions such as ring bromination, which occurs competitively above 60°C.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Friedel-Crafts Acylation 65–70 90–95 High Moderate
Suzuki Coupling 75–80 85–90 Moderate Low
Sequential Bromination 60–65 88–92 High High

Mechanistic Considerations

Friedel-Crafts Acylation Mechanism

The Lewis acid ($$ \text{AlCl}_3 $$) coordinates to 3-chloropropanoyl chloride, generating an acylium ion. Electrophilic attack occurs at the para position relative to the methylthio group, followed by proton loss to restore aromaticity.

Suzuki Coupling Mechanism

Oxidative addition of the aryl bromide to $$ \text{Pd(0)} $$ forms a $$ \text{Pd(II)} $$ intermediate. Transmetallation with the boronic acid precedes reductive elimination, yielding the coupled product.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the chloropropanone moiety to the corresponding alcohol.

    Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles, forming various adducts.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components. The chloropropanone moiety can participate in addition reactions, forming adducts with nucleophiles.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Structure Molecular Formula Key Substituents CAS Number Reference
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one Bromomethyl (C2), methylthio (C4), Cl (C3) C₁₁H₁₂BrClOS 307.63 1806538-12-4
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one (Positional isomer) Bromomethyl (C4), methylthio (C3), Cl (C3) C₁₁H₁₂BrClOS 307.63 1804170-08-8
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Cyclopropyl (C2), Cl (C4) C₁₂H₁₁ClO 200.67 Not reported
1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone Pyridinyl (C6-methyl), methylthio (C4) C₁₅H₁₅NOS 257.35 Not reported
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Bromo (C2), enone system C₁₆H₁₃BrO 301.18 Not reported

Key Observations :

  • Positional Isomerism: The compound and its isomer (CAS 1804170-08-8) differ in bromomethyl/methylthio substitution patterns. C4) .
  • Heterocyclic Analogues: The pyridinyl derivative (C₁₅H₁₅NOS) lacks halogen atoms but retains the methylthio group, reducing electrophilicity compared to the brominated target compound .
  • Enone Systems: The α,β-unsaturated ketone (C₁₆H₁₃BrO) introduces conjugation, enabling Michael addition or Diels-Alder reactions, unlike the saturated propanone backbone of the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
Molecular Weight 307.63 g/mol 200.67 g/mol 301.18 g/mol
Halogen Content Br, Cl Cl Br
Key Functional Groups Bromomethyl, methylthio, ketone Cyclopropyl, ketone α,β-Unsaturated ketone, bromo
Lipophilicity (Predicted) High (logP ~3.5 due to Br/SMe) Moderate (logP ~2.8) Moderate (logP ~3.1)
Stability Likely sensitive to hydrolysis (Br as leaving group) Stable under neutral conditions Sensitive to light/heat (enone system)

Key Observations :

  • Halogen Impact: The bromomethyl group in the target compound increases molecular weight and lipophilicity compared to non-brominated analogues, enhancing membrane permeability in biological systems .
  • Reactivity : Bromine’s leaving-group ability makes the compound prone to nucleophilic substitution, whereas the cyclopropyl group in C₁₂H₁₁ClO confers ring-strain reactivity .

Key Observations :

  • Bromination Strategies : The target compound’s synthesis may mirror , where bromine is added to a preformed ketone. In contrast, uses Ag₃PW₁₂O₄₀ catalysis for amine addition .
  • Reactivity Divergence : Unlike hydrogen-bond-driven dimerization in , the target compound’s bromomethyl group favors alkylation or cross-coupling (e.g., Suzuki-Miyaura) .

Biological Activity

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes a bromomethyl group, a methylthio group, and a chloropropanone moiety. Its molecular formula is C11H12BrClOS, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure allows for significant reactivity due to the presence of electrophilic centers. The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions, which are critical for its biological interactions. The methylthio group further enhances its chemical properties, making it a versatile compound in organic synthesis and biological applications .

Biological Activity Overview

Research into the biological activity of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one has highlighted several key areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines, including MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, some derivatives have been shown to cause G2/M phase arrest in cancer cells, leading to increased apoptotic activity .

Case Studies

  • Antitumor Activity : A study evaluated the anticancer potential of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one analogs against human cancer cell lines. The results indicated that certain modifications to the structure could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
  • Cell Cycle Analysis : Flow cytometry was employed to analyze the effects of these compounds on cell cycle progression. The findings revealed that specific derivatives could effectively induce cell cycle arrest at the G2/M checkpoint, thereby preventing further proliferation of cancer cells .

Data Table: Summary of Biological Activities

Activity Effect Cell Lines Tested
AnticancerInduces apoptosisMCF-7, SW480, A549
Cell Cycle ArrestG2/M phase arrestMCF-7
CytotoxicityEnhanced by structural modificationsSW480

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodology : A two-step approach is often employed. First, prepare the chalcone precursor (e.g., 1-(4-methylthiophenyl)-3-phenylprop-2-en-1-one) via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. Bromination is then performed using bromine in chloroform under controlled stoichiometry (1:1 molar ratio) to avoid over-bromination. Post-reaction, excess solvent is distilled, and byproducts (e.g., dibromo derivatives) are removed via recrystallization or column chromatography .
  • Optimization : Reaction time, temperature (ambient to 40°C), and solvent polarity (chloroform vs. dichloromethane) significantly impact selectivity. Triethylamine can be added to neutralize HBr byproducts, reducing side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • NMR : 1^1H NMR will show distinct signals for the bromomethyl group (~δ 4.5–4.8 ppm, singlet) and methylthio group (~δ 2.5 ppm, singlet). The ketone carbonyl (C=O) in 13^{13}C NMR appears at ~200 ppm. Aromatic protons in the ortho/para positions to substituents exhibit splitting patterns reflecting substitution .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with isotopic patterns matching bromine (79^{79}Br/81^{81}Br) and chlorine (35^{35}Cl/37^{37}Cl) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use acetone or ethanol for slow evaporation, leveraging differences in solubility between the target and dibromo byproducts .
  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (8:2) gradients separates halogenated impurities. TLC monitoring (Rf ~0.5 in same solvent) ensures purity .

Advanced Research Questions

Q. How does the electron-withdrawing bromomethyl group influence the reactivity of the ketone moiety in nucleophilic addition reactions?

  • Mechanistic Insight : The bromomethyl group increases electrophilicity at the carbonyl carbon via inductive effects, enhancing susceptibility to nucleophiles (e.g., Grignard reagents). Steric hindrance from the bulky substituent may direct regioselectivity in multi-step syntheses. Comparative studies with non-brominated analogs show a 20–30% increase in reaction rates .
  • Experimental Design : Kinetic studies using UV-Vis spectroscopy to monitor reaction progress with varying nucleophiles (e.g., amines vs. hydrides) under controlled pH and temperature .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions (e.g., halogen bonding) affect its solid-state packing?

  • Crystal Structure : Monoclinic systems (space group P21/c) are common. The bromine atom participates in halogen bonding (Br···S interactions, ~3.4 Å) with the methylthio group, stabilizing the lattice. The chloro group forms weaker C–H···Cl hydrogen bonds (~3.2 Å), influencing melting points and solubility .
  • Data Interpretation : Single-crystal XRD (deposition number CCDC 1988019 for analogous compounds) reveals torsion angles between aromatic rings (~15–25°), impacting conjugation and optical properties .

Q. How do computational methods (DFT, molecular docking) predict the compound’s potential as a pharmacophore in drug discovery?

  • DFT Analysis : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces. The methylthio group exhibits high electron density, favoring interactions with hydrophobic enzyme pockets. HOMO-LUMO gaps (~4.5 eV) suggest stability under physiological conditions .
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). The bromomethyl group enhances van der Waals interactions, while the ketone forms hydrogen bonds with catalytic residues .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for analogous compounds: How can these arise, and how should researchers validate their findings?

  • Sources of Error : Impurities (e.g., residual solvents), polymorphic forms, or incomplete crystallization. For example, a dibromo byproduct (mp 65–66°C) might skew results if not fully removed .
  • Validation : Cross-check with differential scanning calorimetry (DSC) and powder XRD to confirm phase purity. Reproduce synthesis using literature protocols (e.g., Shivarama Holla et al., 2006) as a baseline .

Safety and Handling

Q. What safety protocols are critical when handling brominated and chlorinated intermediates during synthesis?

  • Precautions : Use fume hoods to avoid inhalation of HBr/Cl2_2 gases. Neutralize acidic byproducts with aqueous NaHCO3_3. Store products in amber vials under inert atmosphere (N2_2) to prevent degradation .

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